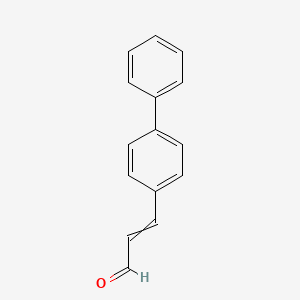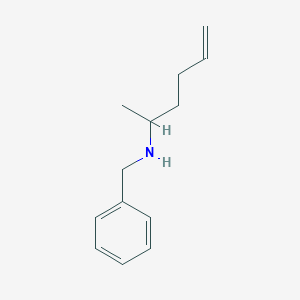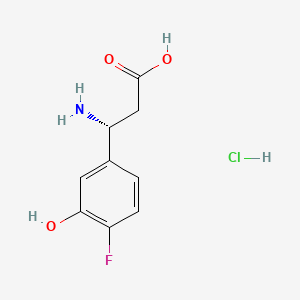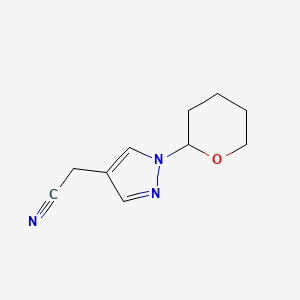![molecular formula C11H17NO2 B13649401 tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 702666-73-7](/img/structure/B13649401.png)
tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions are scaled up, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the bicyclic structure into more saturated analogs.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Saturated bicyclic compounds.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Comparison:
- Structural Differences: The presence and position of nitrogen atoms and other functional groups vary among these compounds.
- Reactivity: The reactivity can differ based on the electronic and steric effects imparted by the different substituents.
- Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their unique properties .
This detailed article provides a comprehensive overview of tert-butyl (1R,4S)-2-azabicyclo[221]hept-5-ene-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
| 702666-73-7 | |
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
ZATXHTCUZAWODK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)

![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)




![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)


